molecular formula C17H16FNO3 B6410324 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid CAS No. 1261899-03-9

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid

Cat. No.: B6410324
CAS No.: 1261899-03-9
M. Wt: 301.31 g/mol
InChI Key: UUYPMUYAUSEYDA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-3-19-16(20)13-8-7-11(9-14(13)18)12-6-4-5-10(2)15(12)17(21)22/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYPMUYAUSEYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691902
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-03-9
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group may facilitate binding to enzymes or receptors, while the fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[4-(Methylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid
  • 2-[4-(Ethylcarbamoyl)-3-chlorophenyl]-6-methylbenzoic acid
  • 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-methylbenzoic acid

Comparison: Compared to its analogs, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-methylbenzoic acid is unique due to the specific positioning of the fluorine atom and the ethylcarbamoyl group. These structural features can influence its reactivity, stability, and biological activity, making it distinct in its applications .

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